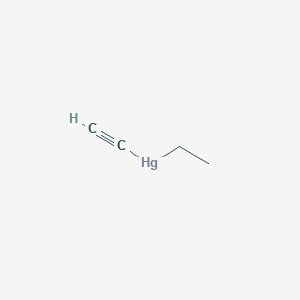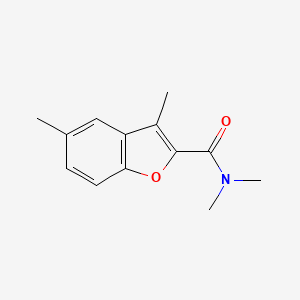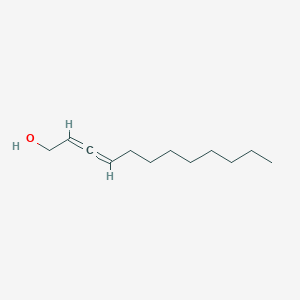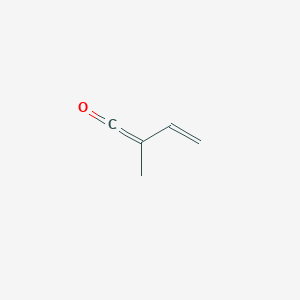![molecular formula C21H26N4OSi B14430652 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one CAS No. 80541-89-5](/img/no-structure.png)
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one is a complex organic compound that features an azido group, a tert-butyl(diphenyl)silyl group, and a dimethylazetidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the azetidinone core. The tert-butyl(diphenyl)silyl group is introduced through a silylation reaction, which involves the reaction of an alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The azido group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the silylation and azidation steps, as well as the development of efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.
Substitution: Sodium azide (NaN₃) is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted azetidinones depending on the nature of the nucleophile.
Aplicaciones Científicas De Investigación
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one involves the interaction of its functional groups with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The tert-butyl(diphenyl)silyl group provides steric protection, enhancing the stability of the compound under various conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-Azido-1,3-dinitroazetidine: Similar azido group but different substituents.
1,3,3-Trinitroazetidine: Contains multiple nitro groups instead of an azido group.
tert-Butyldimethylsilyl ethers: Similar silyl protecting group but different core structure.
Uniqueness
3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one is unique due to the combination of its azido group, tert-butyl(diphenyl)silyl group, and dimethylazetidinone core. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .
Propiedades
Número CAS |
80541-89-5 |
|---|---|
Fórmula molecular |
C21H26N4OSi |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C21H26N4OSi/c1-20(2,3)27(16-12-8-6-9-13-16,17-14-10-7-11-15-17)25-19(26)18(23-24-22)21(25,4)5/h6-15,18H,1-5H3 |
Clave InChI |
UHFWFOKDKXNMCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(=O)N1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)



![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)



![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
